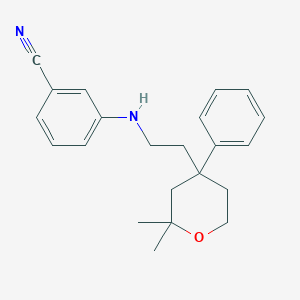
Tubulin polymerization-IN-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-50 is a compound that inhibits the polymerization of tubulin, a protein that is essential for the formation of microtubules Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-50 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include tert-butyl nitrite and sodium azide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-50 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl nitrite, sodium azide, and other organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Tubulin polymerization-IN-50 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the polymerization dynamics of tubulin and the formation of microtubules . In biology, it is employed to investigate the role of microtubules in various cellular processes, such as cell division and intracellular transport .
In medicine, this compound has shown promise as a potential anticancer agent. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a valuable compound for developing new cancer therapies. Additionally, it has applications in drug discovery and development, where it is used to screen for new tubulin inhibitors and study their mechanisms of action .
Mécanisme D'action
The mechanism of action of tubulin polymerization-IN-50 involves binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation interferes with various cellular processes, including cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s therapeutic potential and developing new anticancer strategies.
Comparaison Avec Des Composés Similaires
Tubulin polymerization-IN-50 is unique in its ability to inhibit tubulin polymerization by binding to the colchicine-sensitive site of tubulin. Similar compounds that also target this site include colchicine, vinblastine, and paclitaxel . While these compounds share a common mechanism of action, they differ in their chemical structures, binding affinities, and therapeutic applications.
List of Similar Compounds
Colchicine: A well-known tubulin inhibitor used to treat gout and familial Mediterranean fever.
Vinblastine: A vinca alkaloid used in chemotherapy for various cancers.
Paclitaxel: A taxane used in the treatment of breast, ovarian, and lung cancers.
Propriétés
Formule moléculaire |
C24H20FN3O3 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
1-(2,3-dihydroindol-1-yl)-2-[4-(6-fluoro-1H-benzimidazol-2-yl)-2-methoxyphenoxy]ethanone |
InChI |
InChI=1S/C24H20FN3O3/c1-30-22-12-16(24-26-18-8-7-17(25)13-19(18)27-24)6-9-21(22)31-14-23(29)28-11-10-15-4-2-3-5-20(15)28/h2-9,12-13H,10-11,14H2,1H3,(H,26,27) |
Clé InChI |
HMFQXLJLQQHLIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)F)OCC(=O)N4CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)





